molecular formula C20H17N3O2S B4737147 N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea

N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea

Cat. No. B4737147
M. Wt: 363.4 g/mol
InChI Key: INUQRUBQAOPOMH-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its various biological and pharmacological properties. It is a thiourea derivative that has been synthesized and studied for its potential use in various scientific research applications. In

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and pathways involved in inflammation, cancer, and other diseases. It has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune system. It has also been shown to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea has various advantages and limitations for lab experiments. One advantage is that it exhibits a broad range of biological activities, making it useful for studying various diseases and pathways. However, it also has limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.

Future Directions

There are many future directions for the study of N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea. One direction is to further explore its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to optimize its synthesis and purification methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

N-(2-benzylphenyl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(2-benzylphenyl)-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-23(25)18-11-6-10-17(14-18)21-20(26)22-19-12-5-4-9-16(19)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUQRUBQAOPOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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